N-(2,4-dimethoxybenzyl)-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
N-(2,4-dimethoxybenzyl)-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS: 895644-28-7) is a triazole-carboxamide derivative characterized by a 1,4-disubstituted triazole core. The compound features a 3,4-dimethylphenyl group at the 1-position of the triazole ring and a 2,4-dimethoxybenzyl substituent on the carboxamide nitrogen.
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-1-(3,4-dimethylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-13-5-7-16(9-14(13)2)24-12-18(22-23-24)20(25)21-11-15-6-8-17(26-3)10-19(15)27-4/h5-10,12H,11H2,1-4H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQPQDUHGQNXDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)NCC3=C(C=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxybenzyl)-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction, also known as the “click” reaction. This involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.
Attachment of the Benzyl Group: The 2,4-dimethoxybenzyl group can be introduced through a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the triazole derivative.
Formation of the Carboxamide: The carboxamide group is typically introduced by reacting the triazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Products may include 2,4-dimethoxybenzaldehyde or 2,4-dimethoxybenzoic acid.
Reduction: Products may include the corresponding amine derivative.
Substitution: Products depend on the substituent introduced, such as brominated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2,4-dimethoxybenzyl)-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile scaffold for creating libraries of compounds for drug discovery.
Biology
In biological research, this compound can be used to study enzyme inhibition, receptor binding, and other biochemical interactions. Its structural features make it a candidate for probing biological pathways and mechanisms.
Medicine
Medically, triazole derivatives are known for their antifungal, antibacterial, and anticancer properties. This compound could be investigated for similar activities, potentially leading to new therapeutic agents.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxybenzyl)-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific application. In medicinal chemistry, it might act by inhibiting enzymes or receptors involved in disease pathways. The triazole ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Core Structural Similarities and Variations
The triazole-carboxamide scaffold is common among analogues, but substituent variations significantly influence properties:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 2,4-dimethoxybenzyl group enhances solubility and may influence binding interactions via hydrogen bonding, whereas chlorinated analogues (e.g., 6h) prioritize lipophilicity .
- Aromatic Substitution: Quinoline (3l) and naphthyl (3n) substituents in analogues suggest improved stacking interactions with hydrophobic protein pockets .
Analytical Characterization
Comparative Spectral Data :
Notes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
